N-(2-Butoxyphenyl)-N-propylamine
Overview
Description
N-(2-Butoxyphenyl)-N-propylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a propylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butoxyphenyl)-N-propylamine typically involves the reaction of 2-butoxyaniline with propylamine under specific conditions. One common method is the reductive amination process, where 2-butoxyaniline is reacted with propylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Butoxyphenyl)-N-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated or sulfonated compounds.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activity, including its role as a ligand in receptor binding studies.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(2-Butoxyphenyl)-N-propylamine involves its interaction with specific molecular targets. For instance, in the context of antifibrotic activity, the compound has been shown to suppress myofibroblast transdifferentiation and extracellular matrix deposition . This is achieved through the modulation of signaling pathways, including the SMURF2 network, which plays a crucial role in fibrogenesis .
Comparison with Similar Compounds
N-(2-Butoxyphenyl)-N-propylamine can be compared with other similar compounds, such as N-(2-butoxyphenyl)-3-(phenyl)acrylamides (N23Ps) . While both compounds exhibit antifibrotic properties, this compound is unique in its specific molecular interactions and the pathways it modulates. Other similar compounds include various butoxyphenyl derivatives, which may differ in their substituents and overall biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a range of reactions, and its biological activity makes it a promising candidate for therapeutic development. Further research is needed to fully explore its capabilities and optimize its applications.
Properties
IUPAC Name |
2-butoxy-N-propylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-5-11-15-13-9-7-6-8-12(13)14-10-4-2/h6-9,14H,3-5,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNXXNLQUQKACN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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